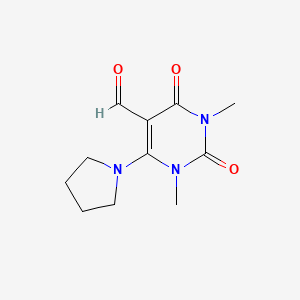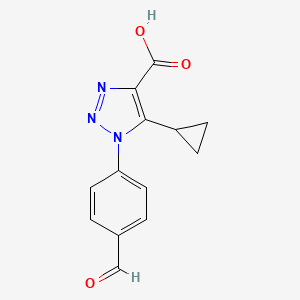
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide" is a derivative of the tetrahydroisoquinoline class, which is a significant scaffold in medicinal chemistry due to its presence in various biologically active compounds. The papers provided discuss the synthesis and properties of related tetrahydroisoquinoline derivatives, which can offer insights into the compound .
Synthesis Analysis
The synthesis of related 1,2,3,4-tetrahydroisoquinoline derivatives has been reported through different methods. One approach involves an activated Pictet-Spengler reaction followed by oxidation with silver(II) oxide in nitric acid to yield 1,2-disubstituted tetrahydrobenz[g]isoquinoline diones . Another method starts from 1,4-dihydrobenz[g]isoquinoline-3(2H)-ones or ethyl (3-aminomethyl-1,4-dimethoxynaphth-2-yl)acetates, with a third strategy relying on N-protected bromomethylated precursors . Additionally, photochemical synthesis has been employed to create 1,2,3,4-tetrahydroisoquinolin-3-ones from N-chloroacetylbenzylamines . These methods could potentially be adapted for the synthesis of "N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide."
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is crucial for their interaction with biological targets. The single crystal structure of a potent N-acetyl-1-aryl tetrahydroisoquinoline derivative has been reported, which provides valuable information on the three-dimensional conformation of these molecules . This structural data is essential for understanding the molecular interactions and designing compounds with improved efficacy.
Chemical Reactions Analysis
The chemical reactivity of tetrahydroisoquinoline derivatives is influenced by their functional groups and molecular structure. The Pictet-Spengler reaction is a key step in synthesizing these compounds, which involves the formation of a carbon-nitrogen bond . The oxidation and photochemical reactions mentioned in the papers also highlight the versatility of these compounds in undergoing various chemical transformations, which could be relevant for further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. While the papers do not provide explicit data on the physical properties of "N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide," the reported synthesis and structural analysis of similar compounds can give an indication of the properties to expect. These properties are important for the compound's application in medicinal chemistry and its potential as a drug candidate.
Aplicaciones Científicas De Investigación
Rh(III)-Catalyzed Directed C-H Olefination
An efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides showcases a mild, practical, selective, and high-yielding process. The N-O bond acts as an internal oxidant, with substituent changes on the directing/oxidizing group leading to the selective formation of tetrahydroisoquinolinone products (Rakshit et al., 2011).
Novel Sigma-2 Receptor Probe
Research on radiolabeled benzamide analogues, such as RHM-1 and RHM-2, has provided insights into their binding affinity for sigma-2 receptors, indicating potential applications in studying sigma2 receptors in vitro (Xu et al., 2005).
Metabolite Identification and Transporter-Mediated Excretion
The identification of human metabolites of certain tetrahydroisoquinoline compounds and the investigation into transporter-mediated renal and hepatic excretion provide valuable data for drug development, especially regarding the "funny" If current channel inhibitors (Umehara et al., 2009).
Antibiotic Discovery
The discovery of helquinoline, a tetrahydroquinoline derivative with significant biological activity against bacteria and fungi, exemplifies the potential of tetrahydroquinoline compounds in antibiotic development (Asolkar et al., 2004).
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-27-20-11-8-17(14-21(20)28-5-2)22(26)23-18-9-10-19-16(13-18)7-6-12-24(19)15(3)25/h8-11,13-14H,4-7,12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCVSWOFMJYIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2528706.png)


![N-[3-oxo-2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroinden-5-yl]octadecanamide](/img/structure/B2528713.png)



![N-cyclopentyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2528720.png)


![N-(3,3-diphenylpropyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2528724.png)


